
1,3-Dioxane-5-carboxamide,N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.15644 g/mol . It is known for its unique structure, which includes a dioxane ring and a carboxamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves several steps. One common method includes the reaction of a dioxane derivative with a carboxamide precursor under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
1,3-Dioxane-5-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
1,3-Dioxane-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and applications.
These comparisons highlight the unique features of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI), such as its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
Numéro CAS |
190191-71-0 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
N-methyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-7-6(8)5-2-9-4-10-3-5/h5H,2-4H2,1H3,(H,7,8) |
Clé InChI |
WWTNGMJOAWUPIC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1COCOC1 |
SMILES canonique |
CNC(=O)C1COCOC1 |
Synonymes |
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


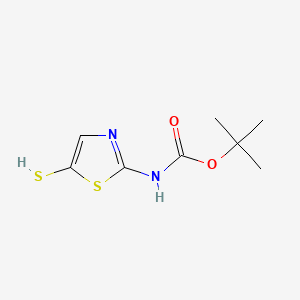
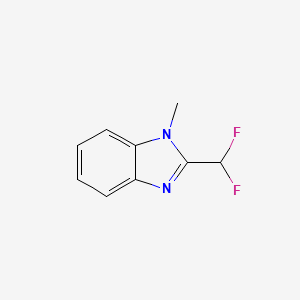
![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)
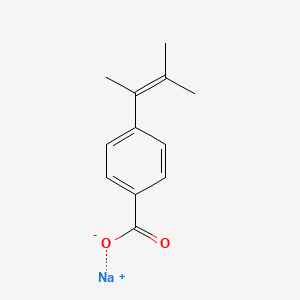
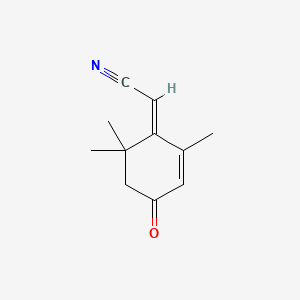
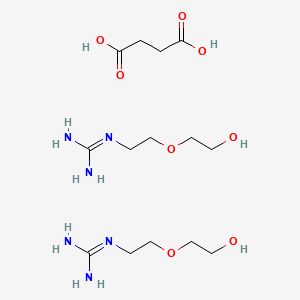
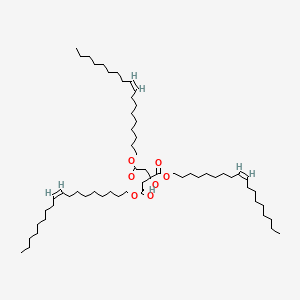
![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
